molecular formula C17H18N4O4 B6043426 4,5-bis(benzyloxy)-N-nitroimidazolidin-2-imine

4,5-bis(benzyloxy)-N-nitroimidazolidin-2-imine

Cat. No.: B6043426
M. Wt: 342.35 g/mol
InChI Key: WSUBYCPKWAGBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-bis(benzyloxy)-N-nitroimidazolidin-2-imine is a synthetic organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of two benzyloxy groups attached to the imidazolidine ring and a nitro group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(benzyloxy)-N-nitroimidazolidin-2-imine typically involves the following steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced through nucleophilic substitution reactions using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Nitration: The nitro group can be introduced by nitration of the imidazolidine ring using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4,5-bis(benzyloxy)-N-nitroimidazolidin-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The benzyloxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Benzyl halides with bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding imidazolidine diones.

    Reduction: Formation of 4,5-bis(benzyloxy)-N-aminoimidazolidin-2-imine.

    Substitution: Formation of various substituted imidazolidines depending on the nucleophile used.

Scientific Research Applications

4,5-bis(benzyloxy)-N-nitroimidazolidin-2-imine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-bis(benzyloxy)-N-nitroimidazolidin-2-imine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4,5-bis(benzyloxy)-2-nitrostyrylimidazolidine: Similar structure with a styryl group instead of an imine.

    4,5-bis(benzyloxy)-N-aminoimidazolidin-2-imine: Similar structure with an amino group instead of a nitro group.

    4,5-bis(benzyloxy)-N-methylimidazolidin-2-imine: Similar structure with a methyl group instead of a nitro group.

Uniqueness

4,5-bis(benzyloxy)-N-nitroimidazolidin-2-imine is unique due to the presence of both benzyloxy and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4,5-bis(phenylmethoxy)imidazolidin-2-ylidene]nitramide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-21(23)20-17-18-15(24-11-13-7-3-1-4-8-13)16(19-17)25-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUBYCPKWAGBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(NC(=N[N+](=O)[O-])N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.